(1R)-1-(1H-pyrrol-2-yl)ethan-1-ol
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Overview
Description
(1R)-1-(1H-pyrrol-2-yl)ethan-1-ol is an organic compound that features a pyrrole ring attached to an ethan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(1H-pyrrol-2-yl)ethan-1-ol can be achieved through several synthetic routes. One common method involves the reduction of the corresponding ketone, (1H-pyrrol-2-yl)ethanone, using a chiral reducing agent to ensure the formation of the (1R)-enantiomer. The reaction conditions typically include the use of a solvent such as ethanol or methanol, and the reaction is carried out at a controlled temperature to optimize yield and enantiomeric purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic hydrogenation processes. These processes utilize metal catalysts such as palladium or platinum to facilitate the reduction of the ketone to the alcohol. The reaction is conducted under high pressure and temperature to achieve efficient conversion and high throughput.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(1H-pyrrol-2-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: Further reduction can lead to the formation of saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents used in these reactions.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidation: (1H-pyrrol-2-yl)ethanone or (1H-pyrrol-2-yl)acetic acid.
Reduction: (1R)-1-(1H-pyrrol-2-yl)ethanol.
Substitution: (1R)-1-(1H-pyrrol-2-yl)ethyl halides or amines.
Scientific Research Applications
(1R)-1-(1H-pyrrol-2-yl)ethan-1-ol has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of (1R)-1-(1H-pyrrol-2-yl)ethan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The pyrrole ring can participate in π-π interactions and other non-covalent interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(1S)-1-(1H-pyrrol-2-yl)ethan-1-ol: The enantiomer of the compound with different stereochemistry.
(1H-pyrrol-2-yl)ethanone: The corresponding ketone form.
(1H-pyrrol-2-yl)acetic acid: The oxidized form of the compound.
Uniqueness
(1R)-1-(1H-pyrrol-2-yl)ethan-1-ol is unique due to its specific stereochemistry, which can impart distinct biological and chemical properties. Its ability to act as a chiral building block makes it valuable in asymmetric synthesis and pharmaceutical research.
Properties
Molecular Formula |
C6H9NO |
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Molecular Weight |
111.14 g/mol |
IUPAC Name |
(1R)-1-(1H-pyrrol-2-yl)ethanol |
InChI |
InChI=1S/C6H9NO/c1-5(8)6-3-2-4-7-6/h2-5,7-8H,1H3/t5-/m1/s1 |
InChI Key |
GNBNHUUABUEZGZ-RXMQYKEDSA-N |
Isomeric SMILES |
C[C@H](C1=CC=CN1)O |
Canonical SMILES |
CC(C1=CC=CN1)O |
Origin of Product |
United States |
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